molecular formula C10H13NO3 B3222539 Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate CAS No. 1213570-07-0

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate

Cat. No.: B3222539
CAS No.: 1213570-07-0
M. Wt: 195.21
InChI Key: KKARUQMLVLNEAR-VIFPVBQESA-N
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Description

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzene ring connected to an ester functional group, with an amino and hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with an appropriate amino alcohol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((1R)-1-amino-2-hydroxyethyl)benzoate is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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